N-(Pyridin-3-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
N-(Pyridin-3-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis and pharmaceutical chemistry. This compound features a unique structure that combines a pyridine ring, an imidazo[1,2-b]pyridazine core, and a carboxamide group, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-3-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method allows for the efficient construction of the imidazo[1,2-b]pyridazine core under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions, utilizing automated reactors to ensure consistent yields and purity. The use of transition metal catalysts and solvent-free conditions can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(Pyridin-3-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies or photocatalysis.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using hydrogen peroxide or photocatalysis with visible light.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-(Pyridin-3-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly in the inhibition of TAK1 kinase.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of N-(Pyridin-3-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, thereby inhibiting its activity and downstream signaling pathways . This inhibition can lead to the suppression of inflammatory responses and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar imidazo core but with a pyrimidine ring instead of a pyridazine ring.
Imidazo[1,2-a]pyridine: Another similar compound with a pyridine ring fused to the imidazo core.
Uniqueness
N-(Pyridin-3-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide is unique due to its specific combination of a pyridine ring, an imidazo[1,2-b]pyridazine core, and a carboxamide group. This unique structure allows for diverse chemical reactivity and a wide range of applications in various fields .
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c19-13(16-9-10-2-1-5-14-8-10)11-3-4-12-15-6-7-18(12)17-11/h1-8H,9H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRWIERFNUXZTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=NN3C=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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